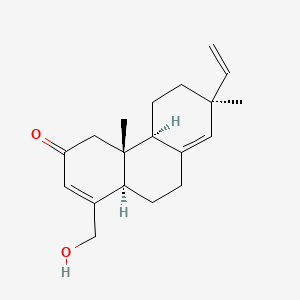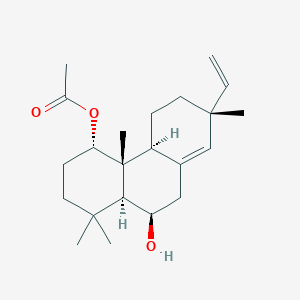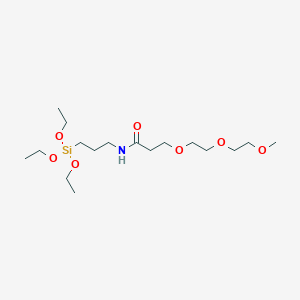
m-PEG3-amido-C3-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-triethoxysilane is a PEG Linker containing silicon.
Scientific Research Applications
Nanoparticle Modification : Monodisperse magnetite nanoparticles modified with poly(ethylene glycol) (PEG), synthesized using a silane-functionalized PEG, demonstrate stability in water and potential for biomedical applications (Barrera, Herrera, & Rinaldi, 2009).
Hydrogel Development : A study developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel, highlighting its application in wound healing and regenerative medicine (Strehin, Nahas, Arora, Nguyen, & Elisseeff, 2010).
Polymer Functionalization : Research on Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) explored the introduction of side-chain functionalities, expanding its biomedical applications (Mees & Hoogenboom, 2015).
Amphiphilic Gels and Hydrogels : Amphiphilic conetwork gels and hydrogels synthesized from biodegradable polymers like poly(amido amine) are useful for controlled release and tissue engineering (Bhingaradiya, Chandel, Bhalani, & Jewrajka, 2017).
Nanoparticle Immune System Interaction : A study on Poly(2-methyl-2-oxazoline)-coated silica nanoparticles revealed insights into their interaction with the human immune system, useful for nanoparticle engineering (Tavano et al., 2018).
PEG and PM-modified Proteins : Modification of proteins with PEG or PM tailors molecular properties for various biomedical applications, including therapeutic proteins (Inada et al., 1995).
Hydrosilylation Reactions : The synthesis of PEG functionalized ionic liquids and their application to hydrosilylation reactions were explored, improving catalytic activity and selectivity (Wu et al., 2008).
Hyperbranched Poly(amido amine)s : Hyperbranched poly(amido amine)s show strong emission after linking with short PEG chains, offering potential for cell imaging applications (Wang, Yu, Hong, & You, 2013).
Functionalization of Macromolecules : The use of strain-promoted alkyne azide cycloaddition for the functionalization of poly(amide)-based dendrons and dendrimers with PEG chains was investigated (Ornelas, Broichhagen, & Weck, 2010).
Drug Delivery Systems : A study on pH- and redox-responsive micelles based on PEG and cholesterol-conjugated poly(amido amine)s highlights their use in controlled drug delivery (Cheng, Kumar, Zhang, & Liu, 2014).
properties
Product Name |
m-PEG3-amido-C3-triethoxysilane |
|---|---|
Molecular Formula |
C17H37NO7Si |
Molecular Weight |
395.57 |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C17H37NO7Si/c1-5-23-26(24-6-2,25-7-3)16-8-10-18-17(19)9-11-21-14-15-22-13-12-20-4/h5-16H2,1-4H3,(H,18,19) |
InChI Key |
IBNFGFDJTAPCNY-UHFFFAOYSA-N |
SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOC)(OCC)OCC |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
m-PEG3-triethoxysilane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



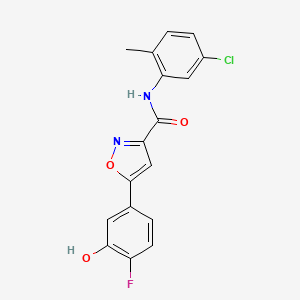
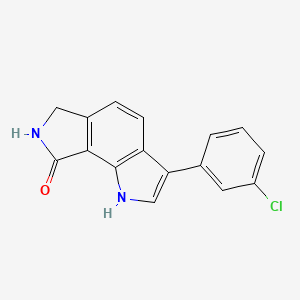
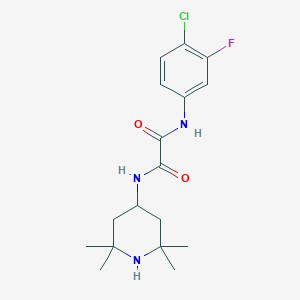

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)
